

# N-nitroso-Ritalinic Acid: A Physicochemical and Toxicological Overview

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## Compound of Interest

Compound Name: *N-nitroso-Ritalinic Acid*

Cat. No.: *B13846412*

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**N-nitroso-Ritalinic Acid** is an organic compound classified as an N-nitrosamine. It is primarily recognized as a potential impurity in the synthesis of methylphenidate and its derivatives. Given the classification of many N-nitrosamines as probable human carcinogens, understanding the physicochemical properties and potential biological activities of **N-nitroso-Ritalinic Acid** is of significant interest for toxicological assessment and quality control in pharmaceutical development. This technical guide provides a summary of its known physicochemical properties, outlines general experimental protocols for its analysis, and describes the putative metabolic pathway associated with the bioactivation of N-nitroso compounds.

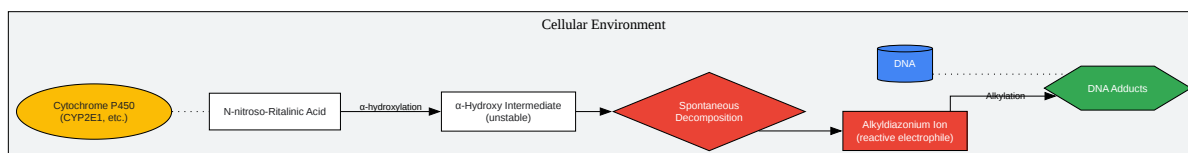
## Physicochemical Properties

The available quantitative data for **N-nitroso-Ritalinic Acid** are primarily based on computational models. Experimental determination of these properties is not widely available in the public domain.

Property	Value	Source	Notes
Molecular Formula	C <sub>13</sub> H <sub>16</sub> N <sub>2</sub> O <sub>3</sub>	--INVALID-LINK--	-
Molecular Weight	248.28 g/mol	--INVALID-LINK--	-
Appearance	Off-White Solid	--INVALID-LINK--	-
LogP (Octanol-Water Partition Coefficient)	2.3	--INVALID-LINK--	Computed by XLogP3
Solubility	Soluble in Chloroform, Methanol	--INVALID-LINK--	Qualitative data
Melting Point	Not Available	-	-
Boiling Point	Not Available	-	-
pKa	Not Available	-	-
CAS Number	2932440-73-6	--INVALID-LINK--	-
Synonyms	2-(1-Nitrosopiperidin-2-yl)-2-phenylacetic acid, Ritalin impurity 5, N-Nitroso Methylphenidate EP Impurity A	--INVALID-LINK--, --INVALID-LINK--, --INVALID-LINK--	-

## Metabolic Activation and Genotoxicity Pathway

N-nitrosamines are generally not directly genotoxic. They require metabolic activation to form reactive electrophilic species that can interact with cellular macromolecules like DNA.<sup>[1][2]</sup> The primary pathway for this activation involves cytochrome P450-mediated oxidation.



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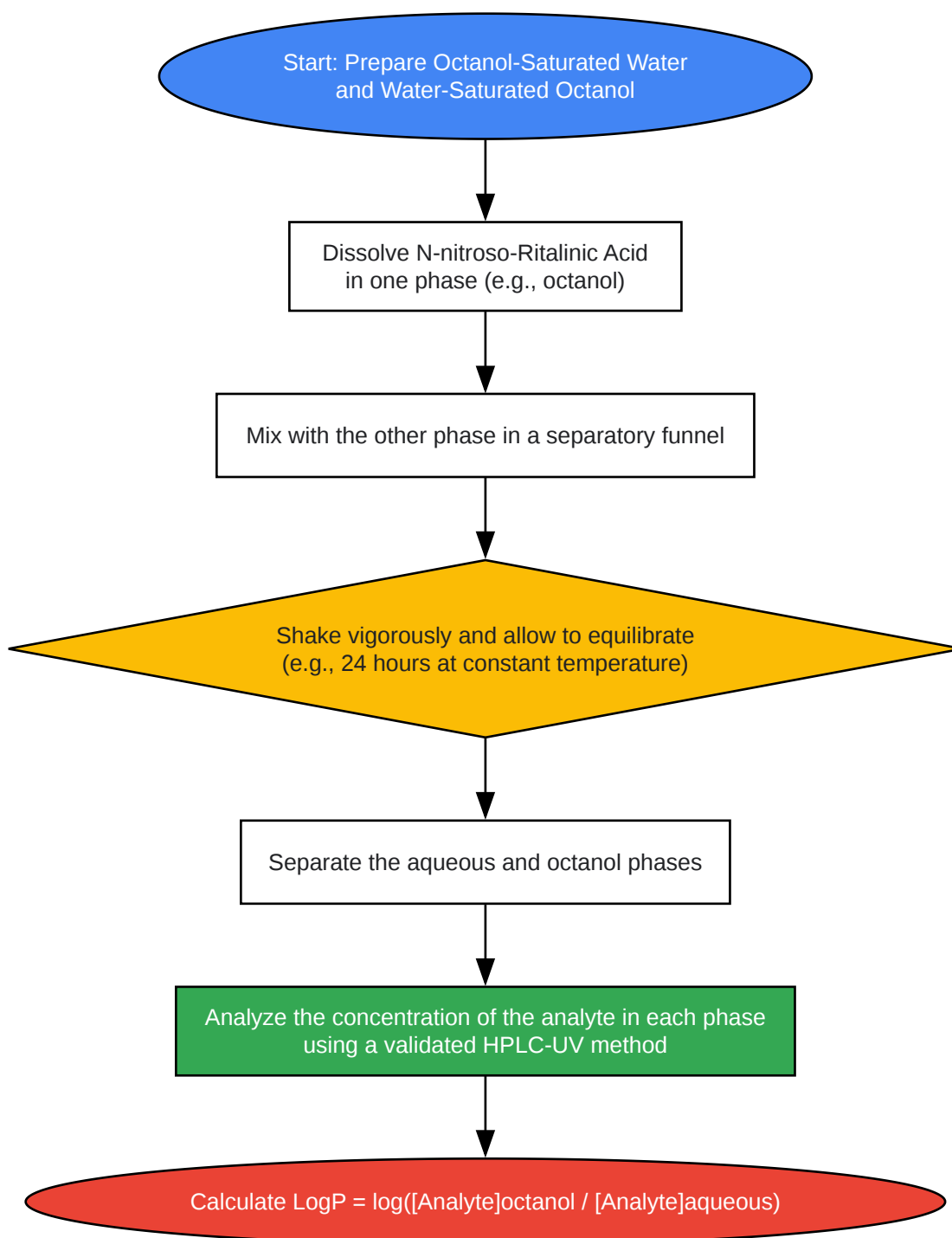
Caption: Metabolic activation pathway of N-nitrosamines leading to DNA adduct formation.

## Experimental Protocols

Detailed experimental protocols for the determination of physicochemical properties of **N-nitroso-Ritalinic Acid** are not readily available. However, the following are generalized methodologies commonly employed for the analysis of N-nitroso compounds and could be adapted for **N-nitroso-Ritalinic Acid**.

### Determination of LogP (Octanol-Water Partition Coefficient)

The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity and is crucial for predicting its absorption, distribution, metabolism, and excretion (ADME) properties. A common method for its determination is the shake-flask method followed by HPLC analysis.



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Caption: Experimental workflow for LogP determination using the shake-flask method.

## Quantification by High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for the separation, identification, and quantification of N-nitroso compounds. Due to their potential presence at trace levels, a highly sensitive detector is often required.

#### Instrumentation:

- HPLC system with a UV detector or, for higher sensitivity and selectivity, a mass spectrometer (LC-MS).
- C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

#### Mobile Phase:

- A gradient of acetonitrile and water (with 0.1% formic acid for better peak shape) is commonly used. The gradient program would need to be optimized to achieve good separation from other components in the sample matrix.

#### Detection:

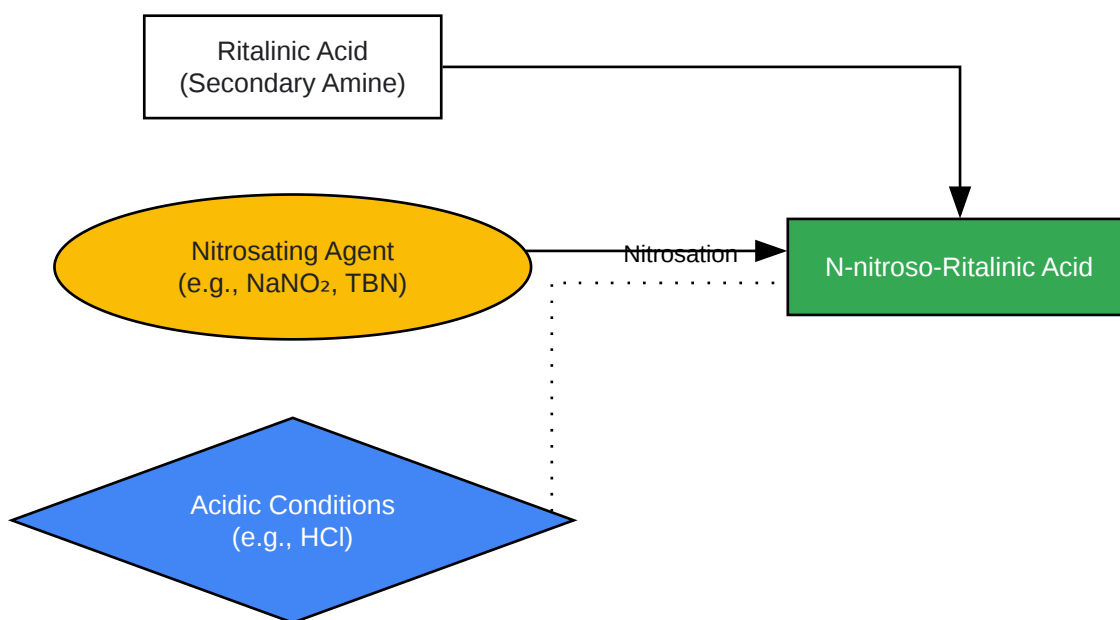
- UV Detection: N-nitroso compounds typically have a characteristic UV absorbance around 230-240 nm.
- Mass Spectrometry (MS): For trace analysis, LC-MS or LC-MS/MS is the method of choice, offering high sensitivity and specificity. The instrument would be operated in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode to detect the specific mass-to-charge ratio ( $m/z$ ) of **N-nitroso-Ritalinic Acid** and its fragments.

#### Sample Preparation:

- Samples are typically dissolved in a suitable solvent, such as methanol or the mobile phase, and filtered through a 0.45 µm filter before injection.

## Synthesis of N-nitroso-Ritalinic Acid

A general approach for the synthesis of N-nitrosamines involves the reaction of a secondary amine with a nitrosating agent under acidic conditions. For **N-nitroso-Ritalinic Acid**, the precursor would be Ritalinic Acid.



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## References

- 1. researchgate.net [researchgate.net]
- 2. Metabolic Activation and DNA Interactions of Carcinogenic N-Nitrosamines to Which Humans Are Commonly Exposed - PMC [pmc.ncbi.nlm.nih.gov]
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